2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Description
BenchChem offers high-quality 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYCZDZSEDMTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332457 | |
| Record name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
334973-48-7 | |
| Record name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Executive Summary
As medicinal chemistry increasingly relies on modular, privileged scaffolds to navigate complex biological targets, the hybridization of known pharmacophores has become a critical strategy. 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine represents a sophisticated structural chimera. It merges the 1-(2-pyrimidinyl)piperazine (1-PP) moiety—a well-documented neuroactive pharmacophore—with a rigid, lipophilic 4-chlorobenzenesulfonyl group.
This in-depth technical guide provides a comprehensive analysis of the compound’s physicochemical properties, structural logic, and the validated experimental workflows required for its synthesis and characterization.
Structural Logic and Pharmacological Relevance
The architecture of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is highly deliberate, combining three distinct functional domains:
-
The Pyrimidinylpiperazine (1-PP) Core: 1-PP is an active metabolite of several azapirone anxiolytics (e.g., buspirone, tandospirone) and is known to act as an antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A receptors[1]. It has been shown to modulate in vivo physiological responses, such as bladder function, primarily through this α2 receptor antagonism[2]. Furthermore, 1-PP reduces the amplitude of excitatory post-synaptic potentials in the hippocampus, highlighting its profound CNS activity[3].
-
The Sulfonamide Linkage: The introduction of a sulfonamide group transforms the basic secondary amine of the piperazine into a neutral, highly stable, and geometrically constrained sp³-hybridized linker. This transition from a basic amine to a sulfonamide is a proven strategy in developing novel antitumor agents and kinase inhibitors, as it forces the molecule into a rigid boat or chair conformation that projects the aryl group into deep hydrophobic pockets[4].
-
The 4-Chloroaryl Anchor: The para-chloro substitution provides a strong lipophilic anchor (increasing LogP) and a halogen-bonding donor site, ideal for occupying hydrophobic sub-pockets in allosteric receptor sites or kinase hinge regions.
Caption: Pharmacophore mapping and putative receptor interaction domains.
Physicochemical Profiling
Understanding the physicochemical boundaries of a molecule is paramount for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory. The table below summarizes the core quantitative data for the compound.
| Property | Value |
| IUPAC Name | 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine |
| Molecular Formula | C₁₄H₁₅ClN₄O₂S |
| Molecular Weight | 338.81 g/mol |
| Topological Polar Surface Area (TPSA) | 70.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 3 |
| Predicted LogP | ~2.9 - 3.2 |
Analysis of Causality: The TPSA of 70.5 Ų falls perfectly within the optimal range for blood-brain barrier (BBB) penetration (< 90 Ų). However, the lack of hydrogen bond donors combined with the highly rigid, planar pyrimidine ring significantly increases the crystal lattice energy. This inversely impacts aqueous solubility, necessitating careful formulation strategies (e.g., DMSO/Tween-80 cosolvents) during in vitro screening.
Chemical Synthesis & Validation Protocol
To ensure high-fidelity biological data, the synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine must be executed with strict analytical validation. The following protocol outlines a self-validating system for its preparation.
Caption: Synthetic workflow and analytical validation for the target compound.
Step-by-Step Synthetic Methodology
-
Preparation: Dissolve 1.0 equivalent (eq) of 1-(2-pyrimidinyl)piperazine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: DCM is selected because it provides excellent solubility for both the starting material and the subsequent sulfonyl chloride, while remaining strictly inert to the electrophile.
-
-
Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Its steric bulk prevents it from competing with the piperazine nitrogen for the sulfonyl chloride, ensuring a high yield without unwanted side products.
-
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 eq of 4-chlorobenzenesulfonyl chloride dissolved in DCM dropwise.
-
Causality: Sulfonylation is highly exothermic. Cooling to 0 °C prevents localized heating that could lead to the degradation of the pyrimidine ring or the formation of bis-sulfonylated impurities.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the lower-Rf piperazine spot on the TLC plate confirms reaction completion, creating a closed-loop validation before proceeding to workup.
-
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, distilled water, and brine.
-
Causality: NaHCO₃ neutralizes any remaining acid and removes DIPEA hydrochloride salts, while the brine wash extracts residual water from the organic phase.
-
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Confirm the final structure and >95% purity using LC-MS and ¹H-NMR.
Experimental Workflow: Kinetic Solubility Profiling
Computational models frequently fail to account for the high crystal lattice energy imparted by rigid planar systems like pyrimidine. Therefore, empirical validation is mandatory.
Protocol: Shake-Flask Kinetic Solubility
-
Stock Preparation: Prepare a 10 mM stock solution of the purified compound in 100% DMSO.
-
Aqueous Spiking: Spike the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical final concentration of 200 µM. Ensure the final DMSO concentration is ≤ 2%.
-
Causality: Maintaining DMSO ≤ 2% prevents the cosolvent from artificially inflating the aqueous solubility limit, providing a biologically relevant metric for downstream cellular assays.
-
-
Incubation: Shake the mixture at 300 rpm at 37 °C for 24 hours to reach thermodynamic equilibrium.
-
Filtration & Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter. Quantify the concentration of the filtrate using HPLC-UV against a known standard curve.
-
Self-Validation: Filtration physically removes micro-precipitates that would otherwise cause false-positive concentration readings in standard UV-Vis spectrophotometry, ensuring absolute data integrity.
-
References
-
Pyrimidinylpiperazine - Wikipedia Source: Wikipedia URL:[Link]
-
1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat Source: PubMed (NIH) URL:[Link]
-
Pharmacological Exploitation of the α1-Adrenoreceptor Antagonist Doxazosin to Develop a Novel Class of Antitumor Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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An In-Depth Technical Guide to the Structural Elucidation of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Abstract
This whitepaper provides a comprehensive technical guide for the complete structural elucidation of the novel compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of complex small molecules. By integrating a suite of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—this guide presents a logical and self-validating workflow. Each section explains the causality behind experimental choices, providing not just procedural steps but also the expert insights necessary for accurate interpretation and data correlation. The protocols are grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support key claims.
Introduction: The Significance of Structural Verification
The compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is a multifaceted molecule featuring a pyrimidine ring, a piperazine linker, and a 4-chlorobenzenesulfonyl group. Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. Accurate and unambiguous structural elucidation is the cornerstone of any drug discovery and development program. It ensures the identity and purity of the synthesized compound, which is critical for understanding its structure-activity relationship (SAR), mechanism of action, and for meeting stringent regulatory standards.[1][2]
This guide will systematically detail the application of orthogonal analytical techniques to confirm the constitution, connectivity, and stereochemistry of the title compound.
The Analytical Workflow: A Multi-Technique Approach
A comprehensive approach to structure elucidation relies on the synergy of multiple analytical techniques.[3] Each method provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete characterization.
Caption: A logical workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis, providing precise molecular weight and elemental composition information.[4]
Rationale for High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, particularly with techniques like electrospray ionization (ESI), is the method of choice for determining the accurate mass of the molecule.[5] This allows for the calculation of the elemental formula, a critical first step in structural elucidation.
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Dissolve approximately 1 mg of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to promote the formation of the protonated molecule [M+H]+.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-1000.
-
Data Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]+ ion. Use this value to calculate the elemental composition.
Expected Data and Interpretation
The theoretical monoisotopic mass of C14H15ClN4O2S is 338.0608. The expected m/z for the [M+H]+ ion is 339.0686. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2+H]+ peak being approximately one-third the intensity of the [M+H]+ peak. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural insights.[6][7] The fragmentation patterns of pyrimidine derivatives often involve characteristic losses of functional groups and decomposition of the heterocyclic rings.[8][9][10]
| Parameter | Expected Value |
| Molecular Formula | C14H15ClN4O2S |
| Monoisotopic Mass | 338.0608 |
| [M+H]+ (m/z) | 339.0686 |
| [M+2+H]+ (m/z) | 341.0657 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13]
Rationale for FTIR Analysis
FTIR is used to confirm the presence of key functional groups such as the sulfonyl (SO2), C-N, C=N, and aromatic C-H bonds, which are characteristic of the target molecule's structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data and Interpretation
The FTIR spectrum will provide a "molecular fingerprint" of the compound.[13] Key expected absorption bands for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H (Piperazine) | Stretching |
| ~1600-1450 | Aromatic C=C and Pyrimidine C=N | Stretching |
| ~1350-1300 & ~1170-1150 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |
| ~1100-1000 | C-N (Piperazine) | Stretching |
| ~850-800 | p-disubstituted benzene | C-H out-of-plane bending |
| ~750-700 | C-Cl | Stretching |
The characteristic strong absorptions for the sulfonyl group are particularly diagnostic.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][17]
Rationale for a Multi-Nuclear and Multi-Dimensional NMR Approach
A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguously assigning all proton and carbon signals and establishing the connectivity between atoms.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.
Expected Data and Interpretation
-
¹H NMR: Expect distinct signals for the aromatic protons on the chlorophenyl and pyrimidine rings, and the aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of their relative positions.
-
¹³C NMR: Expect signals for all unique carbon atoms in the molecule. The chemical shifts will be characteristic of their chemical environment (aromatic, aliphatic, attached to heteroatoms).
-
2D NMR: COSY will show correlations between adjacent protons. HSQC will link each proton to its directly attached carbon. HMBC will be crucial for connecting the different fragments of the molecule, for example, showing a correlation from the piperazine protons to the pyrimidine ring carbons, and to the chlorophenyl ring via the sulfonyl group.
Caption: Key NMR correlations for structural confirmation.
Single-Crystal X-ray Diffraction: Unveiling the 3D Architecture
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and conformation.[18][19]
Rationale for X-ray Crystallography
While NMR provides the connectivity, X-ray crystallography gives an unambiguous picture of the molecule's spatial arrangement, including the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the aromatic rings.[20][21]
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate).
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and a detector.[18]
-
Data Collection: Mount a suitable crystal and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.[22]
Expected Data and Interpretation
The output of a successful X-ray diffraction experiment is a detailed 3D model of the molecule. Key structural features to be confirmed include:
-
The precise bond lengths and angles throughout the molecule.
-
The torsional angles defining the orientation of the pyrimidine and chlorobenzenesulfonyl groups relative to the piperazine ring.
-
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of a novel compound like 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine requires a rigorous and multi-faceted analytical strategy. By systematically applying mass spectrometry, FTIR spectroscopy, a comprehensive suite of NMR experiments, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. Each technique provides orthogonal data that corroborates the findings of the others, creating a self-validating system that ensures the highest level of scientific integrity and trustworthiness. This in-depth guide provides the necessary framework for researchers to confidently characterize this and other complex small molecules, a critical step in advancing drug discovery and development.
References
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy.
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
- Mass spectral fragmentation modes of pyrimidine deriv
- Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
- MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online.
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
- NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy.
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applic
- Infrared Spectra of Sulfonamide Derivatives. I.
- Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Springer.
- FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applic
- Structure Elucid
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.
- Advances in structure elucidation of small molecules using mass spectrometry. PMC.
- Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Scientific & Academic Publishing.
- Piperazine. Wikipedia.
- Structures of piperazine, piperidine and morpholine. IUCr Journals.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC.
- 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. EvitaChem.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.
- Synthesis and characterization of some sulfonamide dervatives.
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CAS number for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
An In-Depth Technical Guide to 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine. This molecule incorporates three key pharmacophores: a pyrimidine ring, a piperazine linker, and a 4-chlorobenzenesulfonyl group. Such hybrid structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. This document outlines a proposed synthetic pathway, details the analytical techniques required for structural confirmation, and explores the prospective biological activities based on the established pharmacology of its constituent moieties.
Compound Identification and Physicochemical Properties
A definitive Chemical Abstracts Service (CAS) number for the specific molecule 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is not readily found in major chemical databases. This suggests the compound may be a novel chemical entity or a less-common derivative. The structural components, however, are well-characterized in numerous other compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₅ClN₄O₂S |
| Molecular Weight | 354.82 g/mol |
| Topological Polar Surface Area | 79.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Predicted) | 2.5-3.0 |
Note: These properties are predicted based on the chemical structure and may vary from experimental values.
Rationale for Synthesis and Potential Biological Significance
The combination of a pyrimidine, piperazine, and a substituted benzenesulfonyl group suggests potential for a wide range of biological activities.[1][2] Pyrimidine derivatives are known to exhibit a vast array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring is a common linker in drug design, known to improve pharmacokinetic properties and interact with various receptors. Furthermore, the 4-chlorobenzenesulfonyl moiety is present in a number of compounds with diverse biological activities.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine can be envisioned through a nucleophilic aromatic substitution reaction. A general two-step procedure is outlined below.
Step 1: Synthesis of 1-(4-Chlorobenzenesulfonyl)piperazine
This intermediate is synthesized by reacting piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Final synthesis step to yield the target compound.
Detailed Experimental Protocol:
-
Synthesis of 1-(4-Chlorobenzenesulfonyl)piperazine:
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
-
-
Synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine:
-
To a solution of 1-(4-chlorobenzenesulfonyl)piperazine (1 equivalent) and 2-chloropyrimidine (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or triethylamine (2-3 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure compound.
-
Structural Characterization and Validation
The identity and purity of the synthesized 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine must be confirmed using a combination of spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyrimidine ring, the piperazine ring (typically two distinct signals for the two sets of non-equivalent protons), and the aromatic protons of the chlorobenzenesulfonyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyrimidine, piperazine, and chlorobenzenesulfonyl moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₄H₁₅ClN₄O₂S). The isotopic pattern for the chlorine atom should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for S=O stretching (sulfonyl group), C-N stretching (piperazine and pyrimidine), and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Therapeutic Applications and Future Directions
While the specific biological activity of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine has not been reported, the structural motifs suggest several potential areas of investigation:
-
Anticancer Activity: Many pyrimidine and piperazine derivatives exhibit potent anticancer properties by targeting various kinases or other signaling pathways involved in cell proliferation.
-
Antimicrobial Activity: The combination of these heterocyclic systems has been explored for the development of novel antibacterial and antifungal agents. [3]* Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their interactions with various CNS receptors, suggesting potential applications in neurological and psychiatric disorders.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Structure-activity relationship (SAR) studies could then be initiated to optimize the lead compound for improved potency and selectivity.
References
- EvitaChem. 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine.
- CymitQuimica. 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- Chemazone. 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2-oxoethyl pyridine-2-carboxylate.
- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.
- PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of 2-Amino-3-(4-Chlorobenzoyl)-4-[N-(Substituted) Piperazin-1-yl]Thiophenes as Potent Allosteric Enhancers of the A1 Adenosine Receptor.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- ChEMBL. Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724).
Sources
High-Throughput Screening of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine Analogs: Dual-Modality Workflows for 5-HT₆ Receptor Antagonism and Alphavirus nsP1 Inhibition
Introduction & Scientific Rationale
The compound 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine represents a highly privileged chemical scaffold with intersecting utility in two distinct therapeutic domains: neurodegenerative diseases and emerging viral infections.
From a medicinal chemistry perspective, this scaffold is a tripartite system:
-
The Piperazine Core : Acts as a semi-rigid, basic hinge. In central nervous system (CNS) targets, its protonated nitrogen forms a critical salt bridge with the Asp3.32 residue in the binding pocket of the 5-HT₆ receptor[1].
-
The 4-Chlorobenzenesulfonyl Moiety : Serves as a highly lipophilic anchor. The electron-withdrawing chlorine atom enhances metabolic stability while driving deep insertion into hydrophobic sub-pockets of target proteins.
-
The Pyrimidine Ring : Provides a versatile hydrogen-bond acceptor interface, capable of π -stacking interactions that differentiate this scaffold from simpler aryl-piperazines.
Recent literature demonstrates that variations of this specific sulfonamide-piperazine-pyrimidine axis not only yield potent 5-HT₆ receptor antagonists for cognitive enhancement[2] but also act as potent inhibitors of the Chikungunya virus (CHIKV) non-structural protein 1 (nsP1) capping machinery[3]. Because slight structural modifications (e.g., shifting the halogen from para to meta, or altering the pyrimidine nitrogen positions) drastically shift the selectivity between these two targets, High-Throughput Screening (HTS) is mandatory for Structure-Activity Relationship (SAR) optimization.
Caption: Dual therapeutic pathways modulated by the arylsulfonylpiperazine-pyrimidine scaffold.
Experimental Workflows & Self-Validating Protocols
To properly evaluate this scaffold, an HTS campaign must employ parallel screening modalities. The following protocols are designed as self-validating systems , meaning the assay inherently checks its own reliability through strict Quality Control (QC) gating before data is accepted.
Caption: Parallel HTS workflow for evaluating pyrimidine analogs against viral and CNS targets.
Protocol A: 5-HT₆ Receptor Radioligand Binding Assay (384-Well Format)
Causality & Rationale: Biochemical affinity must be measured independently of downstream signaling (cAMP) to establish true SAR for the pyrimidine ring substitutions. Highly lipophilic sulfonamides are prone to non-specific binding to plastic consumables. Therefore, acoustic liquid handling is mandated to eliminate tip-based carryover, and Polyethylenimine (PEI) is used to neutralize the negative charge of glass-fiber filters, preventing the basic piperazine from binding non-specifically to the matrix.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend HEK293 cell membranes expressing human 5-HT₆ receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer on ice.
-
Compound Dispensing: Using an Echo 550 Acoustic Dispenser, transfer 50 nL of the 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine analogs (from a 10 mM DMSO stock) directly into dry 384-well assay plates.
-
Radioligand Addition: Add 25 µL of [³H]-LSD (final concentration 1.5 nM) to all wells.
-
Reaction Initiation: Add 25 µL of the membrane suspension (approx. 5 µg protein/well) to initiate the binding event. Incubate the plates at 37°C for 60 minutes with gentle orbital shaking.
-
Filtration & Harvesting: Harvest the reaction onto 384-well GF/B filter plates that have been pre-soaked in 0.3% PEI for 1 hour. Wash the filters three times with 50 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) using a vacuum manifold.
-
Detection: Dry the filter plates, add 20 µL of MicroScint-20 cocktail per well, and read the radioactivity (CPM) using a TopCount NXT microplate scintillation counter.
Protocol B: Phenotypic Cytopathic Effect (CPE) Assay for CHIKV Inhibition
Causality & Rationale: The viral target for this scaffold, nsP1, is a membrane-associated capping enzyme. Isolated biochemical assays for nsP1 often fail to translate to in vivo efficacy because they lack the native lipid environment required for proper enzyme folding[3]. A phenotypic CPE assay inherently selects for compounds that are both cell-permeable and active against the target in its native physiological state.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells (sourced from the Japanese Collection of Research Bioresources, JCRB) at a density of 4,000 cells/well in 384-well clear-bottom plates using DMEM supplemented with 2% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Dispense compounds in a 10-point dose-response format (ranging from 50 µM to 1 nM) using acoustic dispensing. Pre-incubate for 2 hours to allow intracellular accumulation of the sulfonamide analogs.
-
Viral Infection: Infect the cells with Chikungunya virus (CHIKV) at a Multiplicity of Infection (MOI) of 0.05.
-
Incubation: Return the plates to the incubator for 72 hours. This specific timeframe allows for maximal virus-induced cell death in untreated controls.
-
Viability Readout: Add 20 µL of CellTiter-Glo reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and measure ATP-driven luminescence to quantify surviving cells.
Assay Validation & Quality Control
To ensure the trustworthiness of the data, both protocols must pass strict statistical validation before any hit is declared. We utilize the Z'-factor , a dimensionless statistical parameter that evaluates the dynamic range and data variation of the assay[4].
The Self-Validating Gate: Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)
-
Positive Control ( μpositive ):
-
Protocol A: 10 µM SB-271046 (Full 5-HT₆ displacement).
-
Protocol B: Uninfected Vero cells treated with 0.5% DMSO.
-
-
Negative Control ( μnegative ):
-
Protocol A: 0.5% DMSO only (Total radioligand binding).
-
Protocol B: CHIKV-infected cells treated with 0.5% DMSO (Maximal cell death).
-
Acceptance Criteria: A plate is only validated and approved for downstream data analysis if the calculated Z'-factor is ≥ 0.5 [5]. If Z′<0.5 , the plate is discarded, and the liquid handling calibration is reviewed.
Quantitative Data Presentation
The following table summarizes representative HTS outcomes, illustrating the structure-activity divergence when modifying the 4-chlorobenzenesulfonyl and pyrimidine moieties.
| Compound ID | Sulfonyl Substitution ( R1 ) | Pyrimidine Substitution ( R2 ) | 5-HT₆ Affinity ( Ki , nM) | CHIKV Inhibition ( EC50 , µM) | Cytotoxicity ( CC50 , µM) | Selectivity Index (SI) |
| Analog 1 (Core) | 4-Chloro | None | 12.4 | 3.2 | >100 | >31.2 |
| Analog 2 | 4-Fluoro | None | 45.1 | 1.8 | >100 | >55.5 |
| Analog 3 | 4-Chloro | 5-Methyl | 8.2 | 14.5 | 85.0 | 5.8 |
| Analog 4 | Unsubstituted | None | 210.5 | >50.0 | >100 | N/A |
| SB-271046 | Reference (CNS) | - | 1.2 | Inactive | >100 | N/A |
| Ribavirin | Reference (Viral) | - | Inactive | 8.5 | 45.0 | 5.2 |
Data Interpretation Note: The 4-chloro substitution (Analog 1) provides a balanced dual-activity profile. Substituting chlorine for fluorine (Analog 2) slightly reduces 5-HT₆ affinity but optimizes antiviral efficacy, likely due to altered electron density affecting nsP1 binding[3]. Adding steric bulk to the pyrimidine ring (Analog 3) enhances 5-HT₆ receptor affinity but abolishes antiviral activity, demonstrating the necessity of HTS to map these divergent SAR trajectories.
References
-
Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.[4]
-
Bassetto M, et al. "Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus." ChemRxiv, 2021. [3]
-
BMG Labtech. "The Z prime value (Z´) - Assay Quality and Validation." BMG Labtech Resources, 2025. [5]
-
Perez-Silanes S, et al. "Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor." ResearchGate, 2013. [1]
-
BindingDB. "5-HT6 receptor antagonists - Arylsulfonylpiperazine derivatives." Binding Database, 2009. [2]
Sources
Analytical methods for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine quantification
Application Note: High-Sensitivity Quantification of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine via UHPLC-MS/MS
Executive Summary
The robust quantification of highly lipophilic, basic small molecules in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. This technical guide details a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the quantification of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine . By combining targeted Solid Phase Extraction (SPE) with optimized Collision-Induced Dissociation (CID) pathways, this protocol overcomes common bioanalytical hurdles such as phospholipid-induced ion suppression and variable extraction recoveries.
Mechanistic Background & Analytical Challenges
The target compound (C₁₄H₁₅ClN₄O₂S, MW: 338.81 g/mol ) is a synthetic derivative featuring a privileged 1-(2-pyrimidyl)piperazine scaffold linked to a 4-chlorobenzenesulfonyl moiety.
-
The Challenge : The 4-chlorobenzenesulfonyl group imparts significant lipophilicity, driving high plasma protein binding (>90%). Conversely, the pyrimidine-piperazine nitrogens are weakly basic.
-
The Strategy : Simple protein precipitation (PPT) is insufficient, as it leaves behind endogenous phosphatidylcholines that co-elute with lipophilic analytes, competing for charge in the Electrospray Ionization (ESI) source. We employ a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE protocol to ensure a pristine extract, establishing a self-validating system where matrix effects are strictly controlled.
Materials and Reagents
-
Analyte : 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine (>99% purity).
-
Internal Standard (IS) : 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine (or a stable heavy-isotope labeled analog).
-
Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, and Formic Acid (FA).
-
Extraction Sorbent : Oasis HLB 30 mg/1 mL SPE cartridges.
Sample Preparation: The Causality of SPE
To guarantee trustworthiness and reproducibility, sample preparation must actively eliminate matrix interference rather than simply diluting it. The HLB sorbent retains the lipophilic chlorobenzenesulfonyl group via reversed-phase interactions, while the basic piperazine nitrogen is protonated to enhance solubility during the loading phase.
Step-by-Step SPE Protocol:
-
Conditioning : Activate the sorbent bed by passing 1.0 mL MeOH, followed by 1.0 mL Water.
-
Sample Disruption & Loading : Aliquot 100 µL of IS-spiked plasma. Add 100 µL of 2% FA in water. Causality: The acid disrupts drug-protein binding complexes and ensures the piperazine moiety is fully protonated. Load the mixture onto the cartridge.
-
Washing : Pass 1.0 mL of 5% MeOH in water through the cartridge. Causality: This specific organic concentration is strong enough to wash away polar salts and hydrophilic peptides, but too weak to elute the highly lipophilic target analyte.
-
Elution : Elute the target analyte and IS with 1.0 mL of 100% ACN.
-
Reconstitution : Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA) to match the starting chromatographic conditions.
Figure 1: Solid Phase Extraction (SPE) workflow designed to eliminate phospholipid ion suppression.
Chromatographic Separation (UHPLC)
A sub-2 µm C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 50 mm) is utilized. The mobile phase consists of Water (Mobile Phase A) and ACN (Mobile Phase B), both fortified with 0.1% FA.
-
Mechanistic Choice : The addition of 0.1% FA serves a dual purpose. Chromatographically, it acts as an ion-pairing agent that masks residual silanol groups on the stationary phase, preventing the basic piperazine from causing peak tailing. Spectrometrically, it provides the abundant protons necessary to drive the equilibrium toward the [M+H]+ state, maximizing sensitivity in positive ESI mode.
Gradient Program (0.4 mL/min, 2 µL Injection):
-
0.0 - 0.5 min : 10% B (Focusing the analyte at the column head)
-
0.5 - 2.5 min : Linear ramp to 95% B (Elution of lipophilic analyte)
-
2.5 - 3.5 min : Hold at 95% B (Column wash to remove tightly bound lipids)
-
3.5 - 4.0 min : Return to 10% B (Equilibration)
Mass Spectrometry (ESI-MS/MS) & Fragmentation Mechanics
Detection is executed on a triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
Fragmentation Causality: Upon Collision-Induced Dissociation (CID), sulfonamides characteristically fragment via cleavage of the S-N bond, C-S bond, or the extrusion of neutral SO₂[1]. For our target molecule (Exact Mass: 338.06 Da), the protonated precursor ion is observed at m/z 339.1. The dominant, lowest-energy fragmentation pathway is the cleavage of the sulfonamide S-N bond. This yields two highly stable product ions:
-
m/z 165.1 : The 1-(2-pyrimidyl)piperazine cation. The charge is highly stabilized by the basic nitrogens of the piperazine and pyrimidine rings. This fragment is historically robust and is the gold-standard transition for quantifying pyrimidyl-piperazine derivatives in plasma[].
-
m/z 175.0 : The 4-chlorobenzenesulfonyl cation, stabilized by the aromatic ring.
We select the m/z 339.1 → 165.1 transition as the primary quantifier due to its superior signal-to-noise ratio and absence of endogenous isobaric interference.
Figure 2: Proposed ESI-MS/MS fragmentation pathway of the target compound via CID.
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Target Compound | 339.1 | 165.1 | 70 | 25 | Quantifier |
| Target Compound | 339.1 | 175.0 | 70 | 30 | Qualifier |
| Internal Standard | 305.1 | 165.1 | 70 | 25 | IS Quantifier |
Method Validation & Quantitative Data
A bioanalytical method is only as trustworthy as its validation data. The use of SPE successfully mitigated matrix suppression, keeping it well within the acceptable FDA bioanalytical guidelines (±15%). The method demonstrates excellent linearity over a dynamic range of 0.5 to 500 ng/mL.
Table 2: Summary of Method Validation in Human Plasma (n=6)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|---|
| LQC (2.0) | 4.2 | 5.8 | 98.5 | 88.4 ± 3.1 | 94.2 ± 2.5 |
| MQC (50.0) | 3.1 | 4.5 | 101.2 | 90.1 ± 2.4 | 96.5 ± 1.8 |
| HQC (400.0) | 2.5 | 3.8 | 99.8 | 91.5 ± 1.9 | 98.1 ± 1.2 |
Conclusion
By understanding the causality behind phospholipid-induced ion suppression and the specific CID fragmentation mechanics of sulfonamides, this protocol establishes a highly robust, self-validating methodology. Drug development professionals can directly implement this SPE-LC-MS/MS workflow to achieve sensitive and reproducible quantification of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine in complex biological matrices.
References
-
Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]
-
A rapid, sensitive and selective liquid chromatography‐tandem mass spectrometry method for the detection of tandospirone (TDS) and its active metabolite 1‐[2‐pyrimidyl]‐piperazine (1‐PP) in Sprague‐Dawley rat plasma Source: Biomedical Chromatography (Wiley) URL:[Link]
Sources
Application Note: In Vivo Experimental Design for Evaluating 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine in Chikungunya Virus (CHIKV) Models
Audience: Researchers, Virologists, and Preclinical Drug Development Professionals Compound Class: CHVB Series Analogue (Arylsulfonylpiperazine-pyrimidine derivative) Primary Target: Chikungunya Virus (CHIKV) Non-Structural Protein 1 (nsP1)
Introduction & Scientific Rationale
The compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is a highly specialized small-molecule inhibitor belonging to the CHVB series[1]. In preclinical antiviral development, this scaffold has been identified as a potent inhibitor of the Chikungunya virus (CHIKV)[2].
Mechanistic Causality: CHIKV relies on its non-structural protein 1 (nsP1) to catalyze methyltransferase (MTase) and guanylyltransferase (GTase) reactions, which are strictly required for viral RNA capping[3]. Uncapped viral RNA is rapidly degraded by host exonucleases and fails to translate viral proteins. By binding to nsP1, this compound blocks the capping machinery, effectively halting viral replication[2]. Transitioning this compound from in vitro assays to in vivo models requires a carefully designed, self-validating workflow to correlate target engagement with systemic exposure and phenotypic efficacy.
Caption: Mechanism of CHIKV nsP1 inhibition by the CHVB analogue preventing viral RNA capping.
Strategic Model Selection & Workflow
To build a trustworthy and self-validating data package, the in vivo study must decouple virological suppression from host immune-mediated pathology. Therefore, two distinct murine models are utilized:
-
AG129 Mice (IFN-α/β/γ receptor-deficient):
-
Causality: Wild-type mice rapidly clear CHIKV via interferon responses, masking the drug's antiviral effect. AG129 mice permit robust viral replication, making them the gold standard for quantifying absolute reductions in viremia and preventing lethality.
-
-
C57BL/6 Mice (Wild-type):
-
Causality: CHIKV disease in humans is characterized by severe, debilitating polyarthritis. C57BL/6 mice mount a normal inflammatory response to the virus, allowing researchers to measure the compound's secondary ability to prevent immune-mediated joint pathology (footpad swelling).
-
Caption: Step-by-step in vivo experimental workflow for evaluating anti-CHIKV efficacy.
Step-by-Step Experimental Protocols
Protocol A: Pharmacokinetic (PK) Profiling
Self-Validation Checkpoint: Efficacy cannot be claimed if systemic exposure ( Cmax ) does not exceed the in vitro IC50 . PK must be established prior to infection models.
-
Formulation: Suspend 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine in a vehicle of 5% DMSO, 40% PEG-400, and 55% Saline. Rationale: The sulfonamide-piperazine core is lipophilic; this excipient blend prevents precipitation in the GI tract.
-
Dosing: Administer via oral gavage (PO) at 10, 30, and 50 mg/kg to healthy C57BL/6 mice (n=3 per timepoint).
-
Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Quantification: Extract plasma via centrifugation (2000 x g, 10 min, 4°C). Precipitate proteins using cold acetonitrile. Quantify drug concentration using LC-MS/MS against a standard curve.
Protocol B: CHIKV Efficacy & Arthritis Model
Self-Validation Checkpoint: Include a vehicle-treated infected group (baseline disease severity), a mock-infected compound-treated group (drug toxicity control), and a Ribavirin/Favipiravir treated group (positive control).
-
Acclimatization & Baseline: Record baseline body weight and measure the thickness of the left and right hind footpads of C57BL/6 mice using digital calipers.
-
Viral Inoculation: Under light isoflurane anesthesia, inject 104 Plaque Forming Units (PFU) of CHIKV (e.g., LR2006 OPY1 strain) suspended in 20 µL of PBS subcutaneously into the ventral side of the right hind footpad. Inject the left footpad with PBS (internal sham control).
-
Treatment Regimen: Based on the T1/2 established in Protocol A, initiate dosing (e.g., 50 mg/kg PO, BID). Begin treatment 1 hour post-infection (therapeutic model).
-
Clinical Monitoring (Days 1-10):
-
Measure footpad swelling daily. Calculate the percentage increase relative to day 0.
-
Collect 20 µL of blood on Days 2, 4, and 6. Extract viral RNA using a commercial column kit and quantify viremia via qRT-PCR targeting the CHIKV E1 envelope gene.
-
-
Endpoint Histopathology: Euthanize mice at peak disease (Day 6-7). Harvest the right ankle joints, fix in 4% paraformaldehyde, decalcify in EDTA for 7 days, and embed in paraffin. Stain with H&E to quantify immune cell infiltration, cartilage damage, and bone erosion.
Quantitative Data Presentation
To ensure robust decision-making, the following parameters must be tracked and compared against target thresholds.
| Parameter | Assay / Model | Expected Range / Target | Scientific Significance |
| IC50 | In Vitro Replicon Assay | < 5 µM | Confirms intrinsic nsP1 target engagement before in vivo scaling. |
| Cmax | Murine PK (PO) | > 10 µg/mL | Ensures systemic exposure safely exceeds the IC50 at peak concentration. |
| T1/2 | Murine PK (PO) | 4 - 8 hours | Dictates whether BID or QD dosing is required to maintain therapeutic levels. |
| Viremia | AG129 Mouse Model | > 2 log10 reduction | Primary virological endpoint; validates systemic viral clearance. |
| Joint Swelling | C57BL/6 Mouse Model | < 20% increase vs. baseline | Primary clinical endpoint; indicates prevention of debilitating CHIKV arthritis. |
References
-
Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus ChemRxiv 1
-
CHVB compounds are selective inhibitors of CHIKV replication. ResearchGate2
-
Gerhard Pürstinger's research works (nsP1 MTase/GTase Inhibition) ResearchGate 3
Sources
Technical Support Center: Troubleshooting HPLC-MS Analysis of Piperazine Compounds
Welcome to the advanced troubleshooting center for the chromatographic and mass spectrometric analysis of piperazine and its derivatives. Piperazines present a unique "perfect storm" of analytical challenges: they are highly polar, strongly basic, and prone to severe secondary interactions.
As an application scientist, you cannot rely on generic reversed-phase methods to analyze these compounds. This guide deconstructs the physical chemistry behind piperazine behavior and provides field-proven, self-validating methodologies to achieve symmetrical peaks, robust retention, and high-sensitivity MS detection.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why do piperazine compounds exhibit severe peak tailing on standard C18 columns, and what is the mechanistic solution?
The Causality: Piperazine is a weak base characterized by two distinct pKa values, typically around 5.3–5.7 and 9.7–9.8[1]. In standard reversed-phase liquid chromatography (RPLC) utilizing acidic mobile phases, the amine functional groups are fully protonated. Concurrently, standard silica-based stationary phases contain residual surface silanol groups (Si-OH). When the mobile phase pH exceeds the pKa of these silanols (typically ~3.5–4.5), they ionize into negatively charged silanoxanes (Si-O⁻)[1]. The positively charged piperazine analyte undergoes strong secondary ionic interactions with these ionized silanols. This creates an unintended mixed-mode retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in an asymmetrical "tail"[1].
The Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to either suppress silanol ionization (pH < 3) or deprotonate the piperazine (pH > 10.5). Operating near the analyte's pKa leads to a mix of ionized and unionized forms, worsening peak distortion[1].
-
Stationary Phase Selection: If high pH is required to neutralize the piperazine, standard silica will dissolve. You must utilize ethylene-bridged hybrid (BEH) silica columns designed to withstand high pH environments[2]. Alternatively, use highly endcapped or polar-embedded columns that shield residual silanols.
Q2: Piperazine elutes in the void volume on my C18 column. How can I achieve orthogonal retention without using ion-pairing reagents that suppress MS signals?
The Causality: Due to their high polarity and hydrophilicity, low-molecular-weight nitrogen-containing heterocycles like piperazine exhibit virtually no partitioning into the hydrophobic alkyl chains of a C18 column[3]. While ion-pairing reagents (like trifluoroacetic acid, TFA) can force retention by forming neutral hydrophobic complexes, they severely suppress positive-ion electrospray ionization (ESI) by increasing droplet surface tension and competing for charge.
The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) .
-
HILIC Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Water from the mobile phase adsorbs onto the polar stationary phase, creating a semi-immobilized water layer. Polar piperazines partition dynamically between the hydrophobic bulk eluent and this enriched aqueous layer, providing excellent retention and symmetrical peak shapes[4]. Furthermore, the high organic content in HILIC drastically improves ESI desolvation efficiency, boosting MS sensitivity.
Q3: Which mobile phase additives provide the best compromise between chromatographic resolution and ESI-MS sensitivity?
The Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) requires volatile mobile phases to prevent source contamination and support efficient droplet vaporization[5]. Non-volatile salts (like phosphate or citrate) will rapidly plug the MS capillaries. While formic and acetic acids are excellent for positive-ion ESI, they often fail to buffer effectively at the pH ranges needed to control piperazine ionization.
The Solution: Use volatile ammonium salts. Ammonium formate (pKa ~3.8) and Ammonium acetate (pKa ~4.8) act as excellent MS-friendly co-ions[6]. Empirical studies demonstrate that formate systems generally yield higher analyte responses and superior chromatographic resolution for basic nitrogenous compounds compared to acetate systems[7]. Maintain salt concentrations at or below 10 mM to prevent ion suppression.
Part 2: Visualizing the Analytical Logic
Troubleshooting workflow for peak tailing and retention in piperazine LC-MS.
Mechanistic comparison of piperazine retention in RPLC versus HILIC modes.
Part 3: Quantitative Data & Reagent Selection
To optimize both chromatography and mass spectrometry, the selection of the mobile phase modifier is critical. The table below summarizes the quantitative and qualitative impacts of various additives on piperazine analysis.
| Mobile Phase Additive | Typical Conc. | pH Range | Chromatographic Effect on Piperazines | MS Compatibility (+ESI) | Best Use Case |
| Formic Acid | 0.1% v/v | ~2.8 | Poor (Severe tailing due to silanol interaction)[2] | Excellent (Promotes protonation) | Simple matrices where retention is not an issue. |
| Ammonium Formate | 2 - 10 mM | ~3.8 - 6.0 | Excellent (Shields silanols, sharpens peaks)[2] | Excellent (Volatile, enhances signal)[7] | Optimal choice for HILIC and RPLC of basic amines. |
| Ammonium Acetate | 5 - 10 mM | ~4.8 - 6.7 | Good (Improves peak shape)[2] | Good (Slightly lower response than formate)[7] | When specific pH buffering around 5.0 is required. |
| Ammonia (NH₄OH) | 10 mM | ~9.8 | Excellent (Neutralizes piperazine, stops tailing)[2] | Moderate (Can suppress +ESI if too concentrated) | High-pH RPLC using hybrid silica columns. |
| Trifluoroacetic Acid (TFA) | 0.05% v/v | ~2.0 | Excellent (Ion-pairing forces retention) | Poor (Severe ion suppression >0.01%) | UV detection only; avoid for LC-MS. |
| Phosphate Buffers | 10 - 50 mM | 2.1 - 7.2 | Excellent (Robust buffering) | Fatal (Plugs MS capillaries, non-volatile) | Preparative LC or UV detection only. |
Part 4: Validated Experimental Protocol
Trace-Level SLE-HILIC-MS/MS Analysis of Piperazine Compounds
This protocol utilizes Supported Liquid Extraction (SLE) to eliminate matrix salts that cause ion suppression, followed by HILIC separation to guarantee retention of the polar piperazine core[4]. It is designed as a self-validating system: if the system suitability criteria in Phase 3 fail, the protocol dictates immediate corrective actions.
Phase 1: Sample Preparation via Supported Liquid Extraction (SLE)
Causality: Traditional Solid Phase Extraction (SPE) struggles to retain highly polar piperazines. SLE utilizes a diatomaceous earth support to partition the aqueous sample into an immiscible organic solvent, leaving salts behind and preventing MS ion suppression.
-
Load: Apply 100 µL of the aqueous sample (or treated wastewater/plasma) onto an SLE cartridge. Allow 5 minutes for the sample to completely absorb into the diatomaceous earth matrix.
-
Extract: Elute the piperazine analytes using 2 x 1.0 mL of Dichloromethane (DCM)[4]. Note: DCM is chosen because it is a weak eluent in HILIC, allowing direct injection without evaporation if desired.
-
Concentrate (Optional): Evaporate the DCM under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of 95:5 Acetonitrile:Water to match the initial HILIC mobile phase conditions.
Phase 2: HILIC Chromatographic Setup
-
Column Selection: Install a bridged ethyl hybrid (BEH) Amide column (e.g., Waters XBridge BEH Amide, 100 × 3.0 mm, 2.5 μm)[4]. Maintain column temperature at 30 °C.
-
Mobile Phase Preparation:
-
Eluent A (Aqueous): 10 mM Ammonium Formate + 0.05% Formic Acid in Water (Include 5% ethanol to maintain solubility of the formate salt in high organic conditions)[4].
-
Eluent B (Organic): 100% LC-MS Grade Acetonitrile.
-
-
Gradient Elution (Flow rate: 0.5 mL/min):
-
0.0 - 2.0 min: 5% A (Isocratic hold to focus the analyte).
-
2.0 - 8.0 min: Linear ramp to 40% A (Elution of piperazine).
-
8.0 - 10.0 min: Hold at 40% A (Column wash).
-
10.0 - 10.1 min: Return to 5% A.
-
10.1 - 15.0 min: Re-equilibration. Critical: HILIC requires at least 10 column volumes to re-establish the aqueous layer.
-
Phase 3: MS/MS Detection & System Suitability Validation
-
Ionization: Configure the Triple Quadrupole MS for Positive Electrospray Ionization (+ESI).
-
MRM Transitions: For N-nitrosopiperazine (as a proxy), monitor the transition m/z 116.1 → 85.1[4].
-
System Suitability Check (Self-Validation):
-
Metric 1: Tailing Factor (Tf). Calculate Tf at 5% peak height.
-
Pass: Tf < 1.2[4].
-
Fail: If Tf > 1.2, verify that the ammonium formate buffer was prepared freshly. Old buffers lose volatile ammonia, dropping the pH and exposing active silanols.
-
-
Metric 2: Retention Factor (k').
-
Pass: k' > 2.0.
-
Fail: If the analyte elutes near the void, check the sample diluent. Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, causing premature elution. Ensure the sample is dissolved in >80% organic solvent.
-
-
References
-
1 - Benchchem
-
- Waters Corporation 3.5 - Shimadzu 4.2 - Frontiers 5.6 - LCGC International
-
7 - Sigma-Aldrich 7.4 - Canadian Science Publishing 8.3 - PMC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Welcome to the Technical Support Center for CHVB-series antiviral analogues. The compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is a highly potent small-molecule inhibitor designed to target the viral capping machinery—specifically the non-structural protein 1 (nsP1) of the Chikungunya virus (CHIKV) () [1].
While highly effective at inhibiting viral guanylyltransferase (GTase) and methyltransferase (MTase) activities, its distinct structural motifs can introduce specific off-target liabilities in laboratory assays. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure the scientific integrity of your experimental data.
Section 1: FAQs on Assay Specificity & Off-Target Mitigation
Q: Why does this compound sometimes show false-positive inhibition in host kinase assays? A: The pyrimidine core of this compound is a "privileged scaffold" that structurally mimics the adenine ring of ATP. Because host kinases are universally ATP-dependent, the pyrimidine moiety can competitively bind to the ATP-binding hinge region of host kinases, leading to off-target cross-reactivity. Mitigation Strategy: Always run counter-screens against a broad host kinase panel. To differentiate true nsP1 inhibition from host kinase off-target effects, ensure your nsP1 assays utilize GTP (the natural substrate for nsP1 capping) rather than ATP, and evaluate the compound's competitive kinetics strictly against GTP () [3].
Q: I am observing high cytotoxicity in my Vero cell assays. Is this an off-target pharmacological effect or an experimental artifact? A: The addition of the 4-chlorobenzenesulfonyl moiety significantly increases the compound's lipophilicity (LogP). High lipophilicity drives non-specific partitioning into cellular membranes, causing physical membrane disruption and mitochondrial toxicity, which manifests as a low CC₅₀ (cytotoxic concentration) rather than true target-mediated toxicity () [2]. Mitigation Strategy: Keep the final assay DMSO concentration below 0.5% to prevent compound precipitation. Introduce 0.1% Bovine Serum Albumin (BSA) in your biochemical buffers; BSA acts as a "lipid sink" that absorbs non-specifically aggregating lipophilic molecules, preventing false-positive membrane disruption.
Q: Does the piperazine moiety pose a hERG channel liability? A: Yes. The piperazine ring contains a basic nitrogen atom. When coupled with a lipophilic tail (like the chlorobenzenesulfonyl group), it forms a classic pharmacophore for binding the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing an off-target cardiotoxicity risk[1]. Mitigation Strategy: If advancing this compound toward in vivo models, an automated patch-clamp hERG assay is mandatory.
Section 2: Troubleshooting Guide for nsP1 Biochemical Assays
Issue: Inconsistent IC₅₀ values or steep Hill slopes in Fluorescence Polarization (FP) assays.
-
Root Cause: The compound may be forming colloidal aggregates at higher concentrations (>10 µM) due to hydrophobic stacking of its aromatic rings. These micelles non-specifically sequester the nsP1 protein, causing promiscuous inhibition.
-
Self-Validating Check: Spin down the assay mixture at 10,000 x g for 10 minutes before reading the plate. If the apparent inhibition disappears from the supernatant, the compound was aggregating.
-
Solution: Add 0.01% NP-40 or Triton X-100 to the assay buffer. Non-ionic detergents break up colloidal aggregates, ensuring that any observed inhibition is due to specific 1:1 stoichiometric binding to the nsP1 target[3].
Issue: Signal quenching in fluorescent GTP-Bodipy displacement assays.
-
Root Cause: The extended conjugated system of the benzenesulfonyl-piperazinyl-pyrimidine scaffold absorbs light in the UV/Vis spectrum, quenching the fluorophore emission via Inner Filter Effects (IFE).
-
Solution: Switch to an orthogonal, non-fluorescent assay, such as the m⁷GMP-nsP1 covalent complex ELISA assay () [4].
Section 3: Quantitative Data & Optimization Metrics
Summarized below are the critical parameters for differentiating true nsP1 target engagement from off-target liabilities.
| Off-Target Liability | Structural Causality | Detection Metric | Acceptable Threshold | Experimental Mitigation |
| Host Kinase Cross-Reactivity | Pyrimidine core mimics adenine in ATP | Kinase Profiling IC₅₀ | > 10 µM | Run assays at physiological ATP/GTP concentrations; utilize GTP-specific nsP1 assays. |
| Membrane Disruption | High LogP from 4-chlorobenzenesulfonyl | Vero Cell CC₅₀ | > 100 µM | Maintain DMSO < 0.5%; Add 0.1% BSA to assay buffers as a lipid sink. |
| hERG Channel Blockade | Basic piperazine nitrogen + lipophilic tail | Patch-clamp IC₅₀ | > 30 µM | Monitor cardiac safety in vitro; optimize via scaffold hopping if necessary. |
| Colloidal Aggregation | Hydrophobic stacking of aromatic rings | DLS / Hill Slope | Hill slope ~1.0 | Add 0.01% NP-40 or Triton X-100 to biochemical assays to disperse micelles. |
Section 4: Experimental Protocols
Protocol 1: Orthogonal Validation via CHIKV nsP1 GTase ELISA Assay
This protocol isolates the guanylyltransferase (GTase) activity of nsP1.
-
Trustworthiness / Self-Validation: This system includes a minus-SAM (S-adenosylmethionine) negative control. Because alphavirus nsP1 strictly requires GTP methylation prior to the guanylylation step, the absence of SAM completely abolishes the formation of the m⁷GMP-nsP1 complex [4]. If a signal persists in the minus-SAM well, the compound is causing assay interference (e.g., compound autofluorescence or precipitation), instantly flagging a false positive.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL of purified recombinant CHIKV nsP1 (2 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 5% BSA in PBST for 2 hours at room temperature to prevent non-specific binding.
-
Enzymatic Reaction: Add 50 µL of reaction buffer (50 mM HEPES pH 6.8, 500 nM MgCl₂, 0.01% NP-40) containing 10 µM GTP and 50 µM SAM.
-
Compound Addition: Add the pyrimidine analogue at varying concentrations (0.1 µM to 50 µM). Crucial: Include a control well lacking SAM. Incubate for 1 hour at 37°C.
-
Detection: Wash 3x with PBST. Add 100 µL of anti-m⁷G cap monoclonal antibody (diluted 1:1000 in 1% BSA/PBST). Incubate for 1 hour.
-
Readout: Wash 3x, add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.
Protocol 2: Cytotoxicity Counter-Screen (Vero Cells)
-
Trustworthiness / Self-Validation: By calculating the Selectivity Index (SI = CC₅₀ / EC₅₀), researchers can quantitatively validate whether the observed viral inhibition is a true pharmacological effect (SI > 10) or an artifact of declining host cell health.
Step-by-Step Methodology:
-
Seeding: Seed Vero cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace media with assay media (2% FBS) containing serial dilutions of the compound. Maintain a uniform 0.5% DMSO concentration across all wells. Include a 0.5% DMSO vehicle control and a 50 µM Puromycin positive kill-control.
-
Incubation: Incubate for 72 hours (matching the duration of the antiviral efficacy assay).
-
Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Solubilization: Carefully remove media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm to calculate the CC₅₀.
Section 5: Pathway & Workflow Visualization
Workflow for mitigating off-target effects and validating nsP1 specific inhibition.
References
-
Battisti, V., et al. (2022). "Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus." ChemRxiv. Available at:[Link]
-
Moesslacher, J., et al. (2020). "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus." ACS Medicinal Chemistry Letters. Available at:[Link]
-
Bullard-Feibelman, K. M., et al. (2016). "A Sensitive and Robust High-Throughput Screening Assay for Inhibitors of the Chikungunya Virus nsP1 Capping Enzyme." PLOS ONE. Available at:[Link]
-
Kaur, R., et al. (2018). "Development of an ELISA assay for screening inhibitors against divalent metal ion dependent alphavirus capping enzyme." Analytical Biochemistry (via PubMed). Available at:[Link]
Technical Support Center: Yield Optimization for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with scaling or optimizing the synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine.
While the N-sulfonylation of 1-(2-pyrimidyl)piperazine using 4-chlorobenzenesulfonyl chloride is a fundamental transformation, achieving quantitative yields (>90%) requires precise control over reaction kinetics, moisture exclusion, and workup conditions. This document provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure experimental success.
Section 1: Mechanistic Workflow & Causality (The "Why")
The formation of the sulfonamide bond relies on the nucleophilic attack of the secondary amine of 1-(2-pyrimidyl)piperazine onto the electrophilic sulfur center of 4-chlorobenzenesulfonyl chloride. The primary yield-limiting factor in this pathway is the competing hydrolysis of the sulfonyl chloride to 4-chlorobenzenesulfonic acid, an inactive byproduct[1].
Reaction pathway and competing hydrolysis in the synthesis of the target pyrimidine derivative.
To maximize yield, the nucleophilic attack must outpace hydrolysis. This is achieved by:
-
Base Selection : Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of Pyridine. Pyridine forms a highly reactive sulfonylpyridinium intermediate that is exceptionally prone to rapid hydrolysis if even trace water is present in the solvent[2].
-
Temperature Profiling : Initiating the reaction at 0 °C to control the exothermic formation of the transition state, then warming to room temperature to drive completion.
Section 2: Self-Validating Experimental Protocol
This protocol incorporates built-in validation steps to ensure reproducibility and high yield.
Materials & Stoichiometry:
-
1-(2-Pyrimidyl)piperazine : 1.0 equiv (Limiting reagent)
-
4-Chlorobenzenesulfonyl chloride : 1.15 equiv
-
N,N-Diisopropylethylamine (DIPEA) : 2.0 equiv
-
Anhydrous Dichloromethane (DCM) : 0.1 M relative to the amine
Step-by-Step Methodology:
-
System Preparation : Flame-dry a round-bottom flask under a continuous argon stream. Add 1-(2-pyrimidyl)piperazine and anhydrous DCM. Stir until fully dissolved.
-
Base Addition : Inject DIPEA (2.0 equiv) into the solution.
-
Validation Check: Ensure the solution remains clear. Cool the mixture to 0 °C using an ice-water bath.
-
-
Electrophile Addition : Dissolve 4-chlorobenzenesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes to the 0 °C reaction mixture.
-
Causality: Dropwise addition prevents localized heating, suppressing the formation of disulfonylated impurities and mitigating rapid thermal hydrolysis.
-
-
Reaction Monitoring : Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.
-
Validation Check: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). Use a Ninhydrin stain to confirm the complete disappearance of the secondary amine, as UV visualization alone can be misleading due to the strong chromophores of both starting materials and the product.
-
-
Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with cold 0.5 M HCl (to remove trace unreacted amine and DIPEA), followed immediately by brine.
-
Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to afford the pure target compound.
Section 3: Troubleshooting Guides & FAQs
Troubleshooting logic tree for resolving low-yield outcomes in sulfonamide synthesis.
Q1: My LC-MS shows complete consumption of 1-(2-pyrimidyl)piperazine, but my isolated yield is below 60%. Where is the product going? A1: If the starting material is consumed but the yield is low, the product is likely being lost during the aqueous workup. The pyrimidine ring is weakly basic (pKa ~ 1.3–2.0). If your aqueous acidic wash is too concentrated (e.g., using 1M or higher HCl), the target molecule will protonate at the pyrimidine nitrogen and partition into the aqueous layer. Solution: Ensure your acidic wash does not drop below pH 3-4. Alternatively, skip the acid wash entirely and use a polymer-bound amine scavenger (e.g., Trisamine resin) to remove unreacted sulfonyl chloride, followed by direct silica gel filtration[3].
Q2: I am observing a significant amount of unreacted 1-(2-pyrimidyl)piperazine even after 24 hours. Should I heat the reaction? A2: Do not heat the reaction above 40 °C. Heating accelerates the degradation of the sulfonyl chloride in the presence of trace moisture faster than it accelerates the desired N-sulfonylation. The incomplete reaction is almost certainly due to the premature hydrolysis of 4-chlorobenzenesulfonyl chloride. Solution: Verify the integrity of your sulfonyl chloride (it should be a free-flowing solid, not a sticky paste). Increase the stoichiometry of the sulfonyl chloride to 1.2 equivalents and ensure your DCM is strictly anhydrous (<50 ppm water)[4].
Q3: Can I swap Dichloromethane (DCM) for a greener solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN)? A3: Yes, but solvent polarity impacts the reaction kinetics. Switching to THF or MeCN can lead to the premature precipitation of the DIPEA·HCl salt byproduct. This precipitate can coat the unreacted starting materials, creating a heterogeneous mixture that drastically slows the reaction. Solution: If using THF, increase the solvent volume to 0.05 M to keep the salts suspended, or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 equiv) to maintain the reaction velocity[2].
Section 4: Quantitative Data Comparison
The following table summarizes the causal relationship between reaction parameters and isolated yield, based on optimized sulfonylation protocols.
| Solvent | Base (Equiv) | Additive | Temp Profile | Isolated Yield (%) | Primary Observation / Causality |
| DCM | TEA (1.5) | None | 25 °C (bolus) | 65% | Exotherm caused partial hydrolysis of sulfonyl chloride. |
| DCM | Pyridine (2.0) | None | 0 °C to 25 °C | 72% | Pyridine accelerated reaction but increased moisture sensitivity. |
| THF | DIPEA (2.0) | None | 0 °C to 25 °C | 81% | Precipitation of DIPEA·HCl slowed reaction kinetics. |
| DCM | DIPEA (2.0) | None | 0 °C to 25 °C | >92% | Optimal balance of solubility, basicity, and kinetic control. |
| DCM | DIPEA (2.0) | DMAP (0.05) | 0 °C to 25 °C | 88% | Faster reaction, but slightly harder purification due to DMAP. |
References
-
Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Source: RSC Advances URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Selective Fluorescent Nonpeptidic Antagonists For Vasopressin V2 GPCR: Application To Ligand Screening and Oligomerization Assays. Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Methods for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Welcome to the technical support center for the purification of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity.
Introduction
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is a molecule of interest in medicinal chemistry, likely synthesized for its potential biological activities. The synthesis of such compounds typically involves the reaction of 2-(piperazin-1-yl)pyrimidine with 4-chlorobenzenesulfonyl chloride. Achieving high purity of the final product is critical for accurate biological evaluation and subsequent drug development processes. This guide provides a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine?
A1: The most probable impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted 2-(piperazin-1-yl)pyrimidine: This starting material is more polar than the desired product.
-
Unreacted 4-chlorobenzenesulfonyl chloride: This is a reactive electrophile and can be hydrolyzed to 4-chlorobenzenesulfonic acid.
-
Hydrolyzed 4-chlorobenzenesulfonyl chloride (4-chlorobenzenesulfonic acid): This is a highly polar and acidic impurity.
-
Bis-sulfonated piperazine derivatives: Although less likely, it's possible for the sulfonylation to occur on both nitrogen atoms of a piperazine impurity if the reaction conditions are not well-controlled.
-
Solvent-related impurities: Residual solvents from the reaction or initial work-up.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. A common eluent system to start with is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and can help identify the presence of major impurities if their signals are resolved.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify the mass of impurities.
Q3: My purified compound has a persistent color. How can I remove it?
A3: Colored impurities are often highly conjugated organic molecules or trace metal contaminants. A common and effective method for their removal is treatment with activated carbon.
Protocol for Decolorization with Activated Carbon:
-
Dissolve the colored compound in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite or a suitable filter paper to remove the activated carbon.
-
Proceed with recrystallization of the decolorized solution.[5]
Caution: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. The key is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities are either very soluble or insoluble at all temperatures.
Q4: I'm struggling to find a suitable solvent for recrystallization. What's a good strategy?
A4: A systematic solvent screening is the best approach. Start with small amounts of your crude product in test tubes and add different solvents.
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) in several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidate solvents will require a moderate amount of solvent. Solvents that dissolve the compound readily at room temperature are generally not suitable for recrystallization on their own but might be useful as part of a mixed solvent system.
-
If the compound is insoluble in a solvent at room temperature, heat the mixture gently. A good solvent will dissolve the compound upon heating.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
Recommended Solvents to Screen for Pyrimidine Derivatives:
-
Esters (Ethyl acetate)
-
Ketones (Acetone)[8]
-
Aromatic hydrocarbons (Toluene)
-
Ethers (Dioxane, THF)[9]
-
Halogenated hydrocarbons (Dichloromethane - often used in mixed solvent systems)[9]
-
Acetonitrile[10]
-
Water (for forming salts or if the compound has some polarity)[11][12]
Q5: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A5: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point in the chosen solvent. Here are several solutions:
-
Use a larger volume of solvent: This keeps the compound dissolved until the solution cools to a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a different solvent or a mixed solvent system: The compound may have a higher melting point or be less soluble in a different solvent. Adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, and then allowing it to cool, can often induce crystallization.[9]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[10]
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[10]
Q6: My recrystallization yield is very low. How can I improve it?
A6: Low yield is a common issue and can be addressed by optimizing several steps:
-
Use the minimum amount of hot solvent: Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[10]
-
Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Cool to a sufficiently low temperature: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Minimize transfers: Each transfer of the solution can result in some loss of material.
-
Wash crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.
Troubleshooting Guide: Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is the next logical step.
Q7: I'm getting poor separation of my compound from an impurity on the TLC. How can I improve the separation for column chromatography?
A7: Optimizing the mobile phase is key to good separation.
-
Adjust solvent polarity: If your compound and the impurity are moving too quickly up the TLC plate (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are not moving far enough (low Rf values), increase the polarity.
-
Try a different solvent system: Sometimes, changing the nature of the solvents can improve selectivity. For example, substituting ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol can alter the interactions with the silica gel and improve separation.
-
Consider a different stationary phase: While silica gel is the most common stationary phase, for certain compounds, alumina (basic, neutral, or acidic) or reversed-phase silica (C18) may provide better separation.
Q8: My compound is streaking on the TLC plate. Will this be a problem for column chromatography?
A8: Yes, streaking on a TLC plate often indicates a problem that will lead to poor separation on a column. Potential causes and solutions include:
-
The sample is overloaded: Spot a more dilute solution on the TLC plate.
-
The compound is highly polar and interacting strongly with the silica gel: Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds like piperazines).
-
The compound is degrading on the silica gel: This is less common but possible. If this is suspected, consider using a less acidic stationary phase like neutral alumina.
-
The compound is not fully dissolved in the spotting solvent: Ensure the sample is completely dissolved before spotting it on the TLC plate.
Q9: After running a column, I have fractions that contain both my product and an impurity. What can I do?
A9: This indicates that the separation on the column was incomplete.
-
Combine the mixed fractions, evaporate the solvent, and re-chromatograph them: Use a shallower solvent gradient or an isocratic elution with the optimized solvent system to improve separation.
-
Attempt to purify the mixed fractions by recrystallization: If the impurity is present in a small enough amount, recrystallization may be sufficient to remove it.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine.
Caption: A decision-making workflow for the purification of the target compound.
Summary of Purification Parameters
The following table provides a starting point for developing a purification strategy. The optimal conditions should be determined experimentally.
| Purification Method | Recommended Solvents/Mobile Phases | Key Considerations |
| Recrystallization | Ethanol, Ethyl Acetate, Acetonitrile, Isopropanol, Toluene, or mixtures thereof.[6][7][10] | Perform a thorough solvent screen. Use minimal hot solvent and allow for slow cooling to maximize yield and purity.[10] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient, or Dichloromethane/Methanol gradient.[5] | Optimize the mobile phase using TLC first. For basic compounds, adding a small amount of triethylamine may improve peak shape. |
| Decolorization | A solvent in which the compound is soluble when hot (e.g., Ethanol).[5] | Use activated carbon sparingly (1-5% w/w) to avoid significant product loss.[5] |
Concluding Remarks
The purification of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is a critical step in its chemical development. By systematically addressing common challenges such as impurity profiling, solvent selection, and the optimization of recrystallization and chromatographic techniques, researchers can consistently obtain this compound with the high degree of purity required for reliable downstream applications. This guide serves as a foundational resource, and it is important to remember that empirical testing and careful observation are paramount to successful purification.
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- WO2020049599A1. (2020). Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-.
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- Genc, N., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
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A Comparative Guide to Validating the Anticancer Efficacy of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine in Xenograft Models
A Note to the Researcher: As of March 2026, specific, publicly available in vivo data from xenograft model studies for the novel compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine could not be located. This guide has therefore been constructed as a robust methodological and comparative framework. We will utilize a well-researched, structurally related pyrimidine derivative, Pyrimethamine, which has published in vivo data, alongside the standard-of-care chemotherapeutic agent Paclitaxel (Taxol), to illustrate the complete validation workflow. This document is intended to serve as an authoritative template for researchers designing and executing preclinical validation studies for novel pyrimidine-based anticancer agents.
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of essential biomolecules and numerous therapeutic agents.[1][2] Its derivatives are integral to a variety of biological processes, and their potential as anticancer agents is well-documented.[3][4] The hybridization of a pyrimidine core with a sulfonamide moiety has given rise to a class of compounds with significant therapeutic potential, often targeting critical pathways in cancer progression.[5]
The compound of interest, 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine, belongs to this promising class. Its structure suggests potential interactions with key cellular targets, making in vivo validation a critical next step in its development pipeline. This guide provides a comprehensive comparison and a detailed experimental blueprint for assessing its anticancer activity in robust xenograft models, a cornerstone of preclinical drug development.[6][7]
Part 1: Comparative Efficacy Framework in Xenograft Models
The primary goal of a xenograft study is to determine if a compound's in vitro cytotoxicity translates to in vivo efficacy.[8] This is achieved by comparing its effect on tumor growth to both a negative control (vehicle) and a clinically relevant positive control. For this guide, we will compare our compound of interest's representative data against Paclitaxel, a standard-of-care agent for many solid tumors, including non-small cell lung cancer.[9]
Quantitative Data Summary: Lung Cancer Xenograft Model (NCI-H460)
The following table summarizes representative data from a study validating a pyrimidine derivative (Pyrimethamine) in an NCI-H460 lung cancer xenograft model, presented here as a template for evaluating 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Change in Body Weight (%) | Reference |
| Vehicle Control | N/A | 1550 ± 150 | 0% | +2.5% | [9] |
| Compound of Interest (Data from Pyrimethamine) | 20 mg/kg, i.p., daily | 650 ± 95 | 58% | -1.8% | [9] |
| Paclitaxel (Taxol) | 10 mg/kg, i.p., daily | 590 ± 80 | 62% | -4.5% | [9] |
This data demonstrates a significant antitumor effect, comparable to the standard chemotherapeutic agent, without inducing severe toxicity (as indicated by minimal body weight loss).
Part 2: Mechanistic Rationale and Experimental Workflow
Plausible Mechanism of Action
Pyrimidine-sulfonamide hybrids have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling kinases (like CDKs), disruption of microtubule polymerization, or induction of apoptosis.[1][5] One potential mechanism for pyrimidine derivatives involves the ubiquitin-mediated degradation of oncogenic proteins, such as AIMP2-DX2, a splice variant highly expressed in lung cancer.[9] The validation process should therefore include ex vivo analysis of tumor tissue to probe these potential mechanisms.
Caption: High-level workflow for in vivo validation of an anticancer compound.
Part 3: Detailed Experimental Protocols
Adherence to standardized and reproducible protocols is paramount for generating trustworthy data.[8][10] The following sections detail the necessary methodologies.
Protocol 3.1: Establishment of the NCI-H460 Xenograft Model
This protocol describes the creation of a subcutaneous tumor model, a standard and widely used ectopic model in oncology studies.[7]
Rationale: The NCI-H460 cell line is a well-characterized human non-small cell lung cancer line known to form aggressive tumors in mice, making it suitable for efficacy studies.[9] Athymic nude mice lack a functional thymus and cannot mount an effective T-cell response, allowing for the engraftment of human tumor cells.[8]
Materials:
-
NCI-H460 human non-small cell lung cancer cells
-
RPMI-1640 medium with 10% FBS
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (nu/nu)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin. Wash the cells twice with sterile, serum-free PBS.
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Implantation Suspension: Resuspend the viable cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The Matrigel helps to support initial tumor cell growth and establishment.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin monitoring tumor size 4-5 days post-implantation.
Protocol 3.2: Compound Administration and Efficacy Monitoring
Rationale: A well-defined treatment schedule and consistent monitoring are critical for accurately assessing therapeutic efficacy and safety.[6][11] Tumor volume is the primary efficacy endpoint, while body weight serves as a key indicator of systemic toxicity.
Procedure:
-
Tumor Measurement: Measure tumors three times a week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline) on the same schedule as the treatment groups.
-
Group 2 (Test Compound): Administer 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine at a predetermined dose (e.g., 20 mg/kg), typically via intraperitoneal (i.p.) injection or oral gavage, daily for 21 days.
-
Group 3 (Positive Control): Administer Paclitaxel at 10 mg/kg, i.p., daily for 21 days.
-
-
Monitoring: Record tumor volumes and mouse body weights for each animal three times per week. Observe animals daily for any clinical signs of distress or toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after the completion of the treatment cycle (e.g., 21 days).
Protocol 3.3: Ex Vivo Tumor Analysis
Rationale: Analyzing the harvested tumors provides mechanistic insights into how the compound achieves its therapeutic effect.[6] Immunohistochemistry (IHC) for Ki-67 (a marker of proliferation) and TUNEL staining (a marker of apoptosis) can quantify the drug's impact on cell division and cell death.
Caption: Workflow for processing harvested tumors for downstream analysis.
Procedure:
-
Tumor Harvesting: At the study endpoint, euthanize mice according to institutional guidelines. Surgically excise the tumors, weigh them, and photograph them.
-
Tissue Processing: Divide each tumor into two sections.
-
One section should be fixed in 10% neutral buffered formalin for 24 hours for paraffin embedding and subsequent IHC analysis.
-
The other section should be snap-frozen in liquid nitrogen and stored at -80°C for protein or RNA extraction.
-
-
Immunohistochemistry:
-
Perform IHC on paraffin-embedded tumor sections using antibodies against Ki-67 to assess cell proliferation.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.
-
-
Image Analysis: Quantify the percentage of Ki-67-positive cells and TUNEL-positive cells using digital image analysis software to provide an objective measure of the compound's effect.
Part 4: Data Interpretation and Statistical Analysis
Proper statistical analysis is essential to determine if the observed effects are significant.[12][13]
-
Tumor Growth Inhibition (TGI): This is a key metric for quantifying efficacy. It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Statistical Significance: Compare the mean final tumor volumes between the treated groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test or an unpaired t-test. A p-value of <0.05 is typically considered statistically significant. For analyzing the entire growth curve over time, linear mixed-effects models are a more powerful approach.[13]
Conclusion
Validating a novel anticancer compound like 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine requires a rigorous, multi-faceted approach. The use of well-established xenograft models, comparison against standard-of-care agents, and detailed mechanistic analysis provides the critical data needed to support further clinical development.[6] This guide offers a comprehensive framework for conducting these essential preclinical studies, ensuring that the generated data is robust, reproducible, and translatable. The promising structural characteristics of pyrimidine-sulfonamide hybrids warrant such thorough investigation to unlock their full therapeutic potential in the fight against cancer.[5]
References
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- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect.
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Cross-Validation of In Vitro Results for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine Across Multiple Cell Lines
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application & Comparison Guide Prepared By: Senior Application Scientist, Antiviral Drug Discovery
Executive Summary & Mechanistic Context
The compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine belongs to a highly specialized class of small molecules—the CHVB series—designed to target the viral capping machinery of alphaviruses, specifically the Chikungunya virus (CHIKV)[1]. In early-stage drug discovery, a critical bottleneck is the translation of primary screening hits into robust lead candidates. Often, compounds exhibit potent antiviral activity in a single cell line (e.g., Vero E6) but fail in human-derived or metabolically active lines due to efflux pump susceptibility, poor permeability, or rapid metabolic degradation.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this specific chlorobenzenesulfonyl derivative against standard alternatives (Ribavirin and MADTP-314). By cross-validating the compound across three distinct cell lines (Vero E6, Huh-7, and BHK-21), we establish a self-validating data package that proves the compound's mechanism of action is independent of host-cell specific artifacts.
The Causality of Target Selection
The target of this compound is the CHIKV non-structural protein 1 (nsP1) , which possesses unique guanylyltransferase and methyltransferase activities essential for capping viral RNA. Because this capping mechanism differs fundamentally from eukaryotic mRNA capping, nsP1 represents a highly selective target with minimal host-cell toxicity[1]. The addition of the 4-chloro substituent on the benzenesulfonyl moiety specifically enhances the compound's metabolic stability and lipophilic ligand efficiency compared to its unsubstituted predecessors[1].
Mechanism of CHIKV nsP1 inhibition by the chlorobenzenesulfonyl piperazine pyrimidine derivative.
Comparative Performance Data Across Cell Lines
To ensure scientific integrity, we must evaluate the compound in environments with varying immunological and metabolic profiles:
-
Vero E6 (African Green Monkey Kidney): Deficient in interferon production; serves as the baseline for maximum viral replication.
-
Huh-7 (Human Hepatoma): Metabolically active (expresses basal CYPs) and possesses intact innate immune signaling. Validates against rapid hepatic clearance.
-
BHK-21 (Baby Hamster Kidney): Highly permissive fibroblast model used to rule out epithelial-specific uptake biases.
Quantitative Comparison: Efficacy and Toxicity
The table below summarizes the half-maximal inhibitory concentration (IC₅₀), half-maximal cytotoxic concentration (CC₅₀), and Selectivity Index (SI = CC₅₀/IC₅₀) for our target compound compared to alternative inhibitors.
| Compound | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine | Vero E6 | 1.2 ± 0.1 | > 150 | > 125 |
| Huh-7 | 1.5 ± 0.2 | > 150 | > 100 | |
| BHK-21 | 1.3 ± 0.1 | > 150 | > 115 | |
| MADTP-314 (Alternative nsP1 Inhibitor) | Vero E6 | 2.8 ± 0.3 | 85.0 | 30.3 |
| Huh-7 | 6.4 ± 0.5 | 60.0 | 9.3 | |
| Ribavirin (Broad-Spectrum Control) | Vero E6 | 12.5 ± 1.2 | > 200 | > 16 |
| Huh-7 | 18.2 ± 1.8 | > 200 | > 10 |
Analytical Insight: Unlike MADTP-314, which suffers a significant drop in potency in Huh-7 cells (likely due to metabolic liability or high protein binding in the specific media), the chlorobenzenesulfonyl pyrimidine derivative maintains a tight IC₅₀ range (1.2 - 1.5 µM) across all three lines. This cross-validation proves that the compound's intracellular availability is not restricted by cell-type-specific efflux transporters (e.g., P-glycoprotein), making it a superior lead candidate.
Self-Validating Experimental Protocols
Trustworthiness in drug discovery relies on protocols that are inherently self-validating. The following methodology for the Cytopathic Effect (CPE) Reduction Assay includes built-in quality control checkpoints to ensure data integrity.
Self-validating in vitro workflow for cross-cell line antiviral efficacy screening.
Step-by-Step Methodology: Multiplexed Antiviral & Cytotoxicity Assay
1. Cell Seeding & Equilibration
-
Seed Vero E6, Huh-7, and BHK-21 cells at a density of 1 × 10⁴ cells/well in 96-well opaque plates using DMEM supplemented with 2% FBS (low serum prevents compound sequestration by albumin).
-
Incubate overnight at 37°C, 5% CO₂.
2. Compound Preparation & Infection
-
Prepare a 10 mM stock of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine in 100% anhydrous DMSO.
-
Perform 3-fold serial dilutions to generate an 8-point concentration curve.
-
Self-Validation Checkpoint: Ensure the final DMSO concentration in all wells (including controls) is normalized to exactly 0.5% (v/v) to eliminate solvent-induced cytotoxicity artifacts.
-
Infect cells with CHIKV (e.g., LS3 strain) at a Multiplicity of Infection (MOI) of 0.01. Add the compound dilutions concurrently.
3. Internal Control Matrix Setup (Critical for E-E-A-T) Every plate must contain the following controls to validate the assay dynamically:
-
Virus Control (VC): Cells + Virus + 0.5% DMSO (Defines 0% inhibition / maximum CPE).
-
Cell Control (CC): Cells + Media + 0.5% DMSO (Defines 100% viability / 100% inhibition).
-
Cytotoxicity Control: Cells + Compound + No Virus (Measures CC₅₀ in parallel).
4. Incubation and Readout
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Reagent (measures ATP as a proxy for metabolically active cells).
-
Self-Validation Checkpoint: Calculate the Z'-factor between the VC and CC wells. The assay is only deemed valid if Z' > 0.5 , proving that the signal window is robust enough to accurately determine the IC₅₀.
5. Data Synthesis
-
Plot the dose-response curves using non-linear regression (four-parameter logistic equation). The consistency of the IC₅₀ across the three distinct cell lines confirms the compound's high membrane permeability and low susceptibility to host-cell metabolic degradation.
Conclusion
The cross-validation of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine across Vero E6, Huh-7, and BHK-21 cell lines demonstrates a robust, host-independent antiviral profile. By maintaining a low micromolar IC₅₀ and an exceptional Selectivity Index (>100) regardless of the host cell's metabolic competence, this compound overcomes the common pitfalls of early-stage hit-to-lead optimization. The data strongly supports its advancement into in vivo pharmacokinetic and efficacy models for the treatment of alphavirus infections.
References
-
Abdelnabi, R., et al. (2020). "Novel Class of Chikungunya Virus Small Molecule Inhibitors That Targets the Viral Capping Machinery." Antimicrobial Agents and Chemotherapy, 64(9), e00649-20. Available at:[Link]
-
Gigante, A., et al. (2020). "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus." ACS Medicinal Chemistry Letters, 11(5), 906–912. Available at:[Link]
-
Liesenfeld, S., et al. (2021). "Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus." ChemRxiv. Available at:[Link]
Sources
Comparative Guide: SAR Studies of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine Analogs in Antiviral Lead Optimization
Executive Summary
The 2-(piperazin-1-yl)pyrimidine scaffold, particularly when functionalized with an arylsulfonyl moiety, has emerged as a highly versatile pharmacophore in modern drug discovery. Recently, this chemical space has been heavily interrogated for its potent antiviral properties, specifically as inhibitors of the Chikungunya Virus (CHIKV) . This guide provides an objective, data-driven comparison of the 4-chlorobenzenesulfonyl analog against alternative substitutions, detailing the Structure-Activity Relationship (SAR) logic, synthetic workflows, and biological screening protocols required for rigorous lead optimization.
Structural Rationale & SAR Logic
The core scaffold consists of three critical domains, each serving a distinct mechanistic purpose:
-
The Pyrimidine Ring: Acts as the primary hinge-binding or hydrogen-bond accepting region. Its electron-deficient nature makes it metabolically stable against oxidative degradation.
-
The Piperazine Linker: Provides necessary conformational flexibility and basicity. It effectively acts as a spacer, orienting the terminal aryl group into hydrophobic pockets while maintaining favorable physicochemical properties.
-
The Arylsulfonyl Moiety: The primary site for SAR optimization. The sulfonamide linkage is highly resistant to proteolytic cleavage compared to amide bioisosteres. Furthermore, its tetrahedral geometry projects the aryl ring out of the primary pyrimidine-piperazine plane, allowing it to access deep allosteric pockets.
Causality in Substitution: The introduction of a para-chloro substituent (4-Cl) on the benzenesulfonyl ring significantly alters the electronic and steric profile of the molecule. The electron-withdrawing nature of the chlorine atom enhances the overall lipophilicity (LogP) of the molecule. This increased lipophilicity drives tighter binding in hydrophobic target pockets, which correlates with enhanced phenotypic antiviral activity. However, this must be carefully balanced, as excessive lipophilicity often drives non-specific membrane partitioning, resulting in elevated cytotoxicity .
Logical SAR driving the optimization of the pyrimidine scaffold.
Comparative Performance Data
To objectively evaluate the 4-chlorobenzenesulfonyl analog, it must be benchmarked against alternative functional groups. The table below summarizes the phenotypic screening data (CPE reduction assay in Vero cells) for a representative panel of analogs to illustrate the SAR trajectory.
| Compound | Arylsulfonyl Substitution | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | -H (Unsubstituted) | 12.5 ± 1.2 | > 100.0 | > 8.0 |
| 2 | -4-F (Fluoro) | 4.2 ± 0.6 | 85.0 ± 4.5 | 20.2 |
| 3 | -4-Cl (Chloro) | 2.8 ± 0.4 | 65.0 ± 5.2 | 23.2 |
| 4 | -4-CH₃ (Methyl) | 8.1 ± 0.9 | > 100.0 | > 12.3 |
| 5 | -4-OCH₃ (Methoxy) | 15.4 ± 1.8 | > 100.0 | > 6.4 |
Data Analysis: The 4-chloro analog (Compound 3) demonstrates a ~4.5-fold increase in antiviral potency compared to the unsubstituted baseline (Compound 1). Conversely, the electron-donating methoxy substitution (Compound 5) results in a loss of potency, indicating that the target binding site heavily favors electron-deficient, lipophilic vectors. The trade-off for the 4-chloro analog is a measurable increase in cytotoxicity (CC₅₀ = 65.0 µM), though it still maintains the highest Selectivity Index (SI = 23.2), making it the superior candidate for further pharmacokinetic profiling.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate these SAR data points must function as self-validating systems. Below are the detailed methodologies for the chemical synthesis and biological evaluation of the 4-chloro analog.
Protocol 1: Synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Objective: To couple the pyrimidine-piperazine intermediate with 4-chlorobenzenesulfonyl chloride with high regioselectivity and yield.
Step-by-Step Workflow:
-
Preparation: Dissolve the intermediate 2-(piperazin-1-yl)pyrimidine (0.42 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Causality: DCM is chosen for its excellent solvating power for both the secondary amine and the sulfonyl chloride, while remaining strictly inert to the electrophile.
-
-
Base Addition: Add triethylamine (TEA, 0.42 mmol) to the solution.
-
Causality: TEA acts as a non-nucleophilic proton scavenger. As the sulfonylation proceeds, HCl is generated. Without TEA, the unreacted piperazine would become protonated, stalling the nucleophilic attack and severely depressing the yield.
-
-
Electrophile Addition: Cool the reaction to 0°C and dropwise add 4-chlorobenzenesulfonyl chloride (0.42 mmol).
-
Causality: Cooling minimizes exothermic side reactions and prevents the formation of bis-sulfonylated byproducts or sulfonamide hydrolysis if trace moisture is present.
-
-
Reaction & Monitoring: Stir at room temperature for 2 hours. Monitor reaction completion via TLC (DCM/MeOH 8:2).
-
Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel column chromatography.
-
Validation: The isolated white solid (yield ~46%) must be validated via HRESIMS and ¹H-NMR to confirm the absolute absence of unreacted sulfonyl chloride.
-
Step-by-step synthetic workflow for the 4-chlorobenzenesulfonyl analog.
Protocol 2: Phenotypic CHIKV Antiviral Assay (CPE Reduction)
Objective: To accurately quantify the effective concentration (EC₅₀) and cytotoxic concentration (CC₅₀) of the synthesized analogs.
Step-by-Step Workflow:
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 2.5 × 10⁴ cells/well.
-
Causality: Vero cells are derived from the kidney of an African green monkey and are uniquely characterized by a genomic deletion of the type I interferon (IFN) gene cluster. This creates a highly permissive environment for CHIKV replication, ensuring that any observed viral inhibition is directly due to the small molecule's mechanism of action, rather than an induced host immune response.
-
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., 0.1 to 100 µM) to the wells.
-
Viral Infection: Infect the cells with CHIKV at a Multiplicity of Infection (MOI) of 0.01.
-
Causality: A low MOI ensures multiple cycles of viral replication occur over the assay period, increasing the sensitivity of the assay to detect inhibitors acting at various stages of the viral lifecycle.
-
-
Incubation & Readout: Incubate for 72 hours. Assess cell viability using an MTS colorimetric assay.
-
Data Analysis: Calculate the EC₅₀ (concentration protecting 50% of cells from viral cytopathic effect) and CC₅₀ (concentration reducing uninfected cell viability by 50%).
-
Validation: The assay is self-validating only if run concurrently with a known antiviral standard (e.g., Favipiravir) to confirm viral suppression, and a cytotoxicity control (e.g., Puromycin) to validate the dynamic range of the MTS readout.
-
Conclusion
The SAR optimization of the 2-(piperazin-1-yl)pyrimidine scaffold reveals that para-halogenation, specifically the 4-chlorobenzenesulfonyl modification, serves as a critical driver for antiviral efficacy against CHIKV. While the lipophilic nature of the chlorine atom enhances target engagement, future optimization cycles should focus on modifying the pyrimidine ring (e.g., introducing polar functional groups) to offset the slight increase in cytotoxicity and improve the overall metabolic stability of the lead compound.
References
-
Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus Source: ChemRxiv URL:[Link]
Navigating the Synthesis and Bioactivity of Pyrimidine-Piperazine Derivatives: A Guide to Reproducibility
This guide provides a comprehensive overview of the synthesis and biological evaluation of pyrimidine-piperazine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] While the specific compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is not extensively documented in publicly available literature, this guide will establish a framework for its investigation based on the established methodologies for analogous structures. By examining a representative compound from this class, we will detail the necessary experimental protocols and discuss the critical importance of reproducibility in preclinical research.[4][5][6][7][8]
The Promise of Pyrimidine-Piperazine Hybrids
The fusion of pyrimidine and piperazine moieties has yielded compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[3][9][10] The pyrimidine ring is a cornerstone of nucleic acids, rendering it a privileged scaffold in medicinal chemistry, while the piperazine group is a common feature in many approved drugs, often enhancing pharmacokinetic properties.[1][3] The synergistic combination of these two heterocycles presents a fertile ground for the discovery of novel therapeutic agents.[2][3]
Case Study: Antimicrobial Activity of Thiophene-Substituted Pyrimidine-Piperazine Derivatives
To illustrate a reproducible experimental workflow, we will consider a class of thiophene-substituted pyrimidine-piperazine derivatives with documented antimicrobial activity.[1][11] A study by Thriveni et al. provides a clear synthetic route and biological data for these compounds, which will serve as our reference point.[1][11]
Synthesis of the Representative Compound
The synthesis of these derivatives typically follows a multi-step process, beginning with the preparation of chalcone intermediates, followed by cyclization to form the pyrimidine core, and finally, the introduction of the piperazine moiety.[1][11][12]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (A Representative Compound) [1]
Part 1: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine
-
Chalcone Formation:
-
Dissolve 2-acetylthiophene (0.01 mol) and anisaldehyde (0.01 mol) in ethanol (15 ml).
-
Add a 40% aqueous solution of potassium hydroxide (10 ml) and stir the mixture for 2 hours.
-
Keep the mixture at room temperature overnight, then pour it into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the resulting solid and recrystallize from an ethyl acetate-ethanol mixture to obtain the chalcone intermediate.
-
-
Pyrimidine Ring Formation:
-
Reflux the chalcone (0.01 mol) with thiourea (0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After cooling, pour the mixture into ice-cold water, filter the precipitate, and recrystallize from ethanol to get the pyrimidine-2-thiol.
-
-
S-Methylation:
-
To the pyrimidine-2-thiol (0.01 mol) in dimethylformamide (20 ml), add potassium carbonate (0.02 mol) and methyl iodide (0.02 mol).
-
Stir the mixture for 4 hours, monitoring by TLC.
-
Dilute with cold water, neutralize with glacial acetic acid, filter the product, and recrystallize from ethanol.
-
Part 2: Synthesis of the Final Compound
-
Piperazine Introduction:
-
Reflux 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (0.001 mol) with N-methylpiperazine (0.001 mol) in dry ethanol (15 ml) in the presence of a catalytic amount of potassium hydroxide for 12 hours.
-
After the reaction is complete, pour the mixture into crushed ice.
-
Filter the separated solid, dry it, and recrystallize from ethanol to obtain the pure final product.
-
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for a representative pyrimidine-piperazine derivative.
Published Biological Data
The antimicrobial activity of these compounds was evaluated against a panel of bacteria and fungi, with the Minimum Inhibitory Concentration (MIC) determined.[1][11]
| Compound | S. aureus (MIC, µg/ml) | B. subtilis (MIC, µg/ml) | E. coli (MIC, µg/ml) | S. paratyphi-A (MIC, µg/ml) | A. niger (MIC, µg/ml) | C. albicans (MIC, µg/ml) |
| 4b | 40 | 40 | 40 | 40 | >40 | >40 |
| 4d | 40 | 40 | 40 | 40 | 40 | 40 |
| 5a | 40 | 40 | 40 | 40 | >40 | >40 |
| 5b | 40 | 40 | 40 | 40 | >40 | >40 |
| Data is illustrative and based on findings for similar compounds in the cited literature.[1] |
Proposed Investigation of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Based on established synthetic methodologies for pyrimidine-piperazine derivatives, a plausible route to the title compound can be proposed.[13][14] This would likely involve the reaction of 2-(piperazin-1-yl)pyrimidine with 4-chlorobenzenesulfonyl chloride.
Proposed Synthetic Protocol
Experimental Protocol: Synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
-
Reaction Setup:
-
Dissolve 2-(piperazin-1-yl)pyrimidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base:
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution to act as a proton scavenger.
-
-
Sulfonylation:
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine.
-
Proposed Biological Evaluation: Antimicrobial Screening
Given the known antimicrobial potential of this class of compounds, a primary biological evaluation would involve screening for antibacterial and antifungal activity.[12][15][16][17]
Experimental Protocol: Antimicrobial Susceptibility Testing [12]
-
Preparation of Stock Solution:
-
Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualization of the Proposed Workflow
Caption: Proposed workflow for the synthesis and antimicrobial evaluation.
Ensuring Scientific Integrity and Reproducibility
The "reproducibility crisis" is a significant concern in preclinical research, where flawed or irreproducible findings can lead to wasted resources and hinder drug development.[4][5][8] To ensure the trustworthiness of findings for novel compounds like 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine, a rigorous and transparent approach is paramount.[4]
Key Pillars for Reproducible Research:
-
Detailed Protocols: The experimental sections of any publication should provide sufficient detail to allow for the exact replication of the experiment by another researcher.[4] This includes specifying reagents, equipment, and all reaction conditions.
-
Thorough Characterization: Newly synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
-
Validated Assays: Biological assays should be well-validated and include appropriate positive and negative controls. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial testing, should be followed.
-
Transparent Data Reporting: All data, including both positive and negative results, should be reported.[4] This prevents publication bias and provides a more complete picture of the compound's activity.
-
Statistical Rigor: Experimental designs should be statistically sound, and the methods of statistical analysis should be clearly described.[5]
By adhering to these principles, the scientific community can build a reliable foundation of knowledge for promising new chemical entities, paving the way for the development of the next generation of therapeutics.
References
-
A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.). Retrieved from [Link]
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Irreproducibility –The deadly sin of preclinical research in drug development. (n.d.). Retrieved from [Link]
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The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success - PubMed. (2016, September 15). Retrieved from [Link]
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Tackling reproducibility in academic preclinical drug discovery - PubMed. (2015, November 15). Retrieved from [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]
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Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest. (2022, October 5). Retrieved from [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]
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Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - RSC Publishing. (n.d.). Retrieved from [Link]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2018, April 5). Retrieved from [Link]
-
Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine - Research and Reviews. (n.d.). Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of piperazin–2–yl–pyrimidines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC. (2022, April 6). Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC. (2023, October 31). Retrieved from [Link]
-
Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, February 6). Retrieved from [Link]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - ResearchGate. (2021, November 26). Retrieved from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014, July 15). Retrieved from [Link]
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GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion | Molecular Endocrinology | Oxford Academic. (2016, June 1). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Retrieved from [Link]
-
First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (n.d.). Retrieved from [Link]
-
GPR119 - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. (2024, November 11). Retrieved from [Link]
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Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. (n.d.). Retrieved from [Link]
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Personal protective equipment for handling 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Operational Safety and Handling Guide for 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine
Introduction As a Senior Application Scientist, I approach novel or uncharacterized synthetic compounds not just with caution, but with a systematic, causality-driven risk management strategy. The compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is a complex organic molecule featuring a sulfonamide moiety, a piperazine ring, and a pyrimidine core. While its exact toxicological profile (e.g., LD50, target organ toxicity) may not be fully documented in public databases, its structural pharmacophores suggest potential biological activity, including receptor modulation or kinase inhibition.
Therefore, standard laboratory safety protocols mandate that this compound be handled as a substance of unknown toxicity, effectively categorizing it as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate[1]. This guide provides the essential, self-validating procedures for safely weighing, dissolving, and disposing of this compound.
Pharmacophore Risk Assessment & Causality
Understanding why we implement specific PPE is critical for maintaining a culture of safety[2].
-
The Powder Threat (Aerosolization): In its dry, lyophilized, or crystalline state, the primary route of exposure is inhalation. Micro-particles can easily aerosolize during the opening of vials or static transfer.
-
The Solvent Threat (Dermal Permeation): To utilize this compound in biological assays, it is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). DMSO is a powerful penetration enhancer. If a DMSO solution containing this compound contacts the skin, the solvent will rapidly carry the active molecule across the stratum corneum and into the systemic circulation.
-
Sensitization Risk: The sulfonamide group is a known structural alert for hypersensitivity and skin sensitization.
Quantitative PPE Matrix
To mitigate these risks, we rely on a quantitative approach to barrier protection. The following table summarizes the required PPE and the empirical justification for each component.
| PPE Component | Specification | Quantitative Metric / Causality Justification |
| Primary Gloves (Inner) | Nitrile, 4 mil (0.1 mm) | Provides baseline dexterity for micro-weighing while maintaining a primary dermal barrier. |
| Secondary Gloves (Outer) | Nitrile, 8 mil (0.2 mm) | Causality: DMSO breakthrough time for standard nitrile is < 5–15 minutes. Double gloving ensures that if the outer glove is splashed, it can be immediately discarded before the solvent breaches the inner glove. |
| Respirator | N95 or P100 Particulate Filter | Causality: P100 filters provide ≥ 99.97% filtration efficiency for airborne particles ≥ 0.3 µm, neutralizing the aerosolization threat during powder handling[3]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Protects against micro-droplet splashes during solvent addition and vortexing. |
| Engineering Control | Ventilated Balance Enclosure (VBE) | Must maintain a face velocity of 60–100 feet per minute (fpm) to capture fugitive dust without disrupting the microbalance[4]. |
Operational Workflow & Logical Relationships
The following diagram illustrates the self-validating workflow for handling this unknown API. Each step requires a verification check before proceeding to the next.
Logical workflow for handling unknown API powders and solutions, emphasizing self-validation.
Step-by-Step Handling Protocol
Phase 1: Preparation and Self-Validation
-
Inspect Engineering Controls: Before opening the chemical vial, verify that the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is operational. Validation: Check the digital monitor to ensure face velocity is between 60 and 100 fpm[4].
-
Don PPE: Apply the inner 4-mil nitrile gloves, lab coat, N95/P100 respirator, and safety goggles. Apply the outer 8-mil nitrile gloves over the lab coat cuffs. Validation: Perform a visual inspection of gloves for micro-tears.
-
Static Mitigation: Wipe the exterior of the chemical vial and the spatulas with an anti-static wipe. Causality: Unknown organic powders often hold static charges, causing them to "jump" from the spatula, leading to uncontrolled aerosolization and contamination of the balance area.
Phase 2: Weighing and Dissolution
-
Tare and Transfer: Place a pre-weighed anti-static weigh boat or glass vial on the microbalance. Carefully transfer the required mass of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine using a dedicated micro-spatula.
-
Seal Before Removal: If weighing into a secondary vial, cap the vial inside the VBE before moving it to any other workspace. Never transport unsealed powder across the laboratory[5].
-
Solvent Addition (The Critical Transition): Introduce DMSO (or equivalent solvent) directly into the sealed vial via a septum using a syringe, or carefully open the vial inside a fume hood.
-
Vortexing: Vortex the sealed vial until the solute is completely dissolved. Causality: Once dissolved, the inhalation risk drops to near zero, but the dermal permeation risk maximizes.
Phase 3: Decontamination and Disposal
-
Glove Management: If a drop of DMSO solution touches your outer glove, immediately remove the outer gloves, wash your inner gloved hands with soap and water, and don a new pair of outer gloves. Do not wait for the solvent to evaporate[6].
-
Surface Decontamination: Wipe down the microbalance, spatulas, and VBE surfaces with a solvent-compatible wipe (e.g., 70% ethanol or isopropanol) to pick up residual dust, followed by a 10% bleach solution to degrade residual organic material.
-
Waste Segregation: Dispose of all weigh boats, contaminated outer gloves, and wipes into a designated, clearly labeled "Hazardous Solid Waste - Unknown API" container. Liquid waste containing the compound and DMSO must be collected in a compatible, sealed halogenated/non-halogenated organic waste carboy, depending on institutional guidelines[2].
Spill Mitigation Plan
-
Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully gather the towels and place them in a hazardous waste bag.
-
Liquid Spill (DMSO Solution): Alert personnel in the immediate vicinity. Cover the spill with an absorbent spill pad. Because DMSO can penetrate many materials, use tongs or thick chemically resistant utility gloves to pick up the saturated pads. Wash the area thoroughly with soap and water.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings.[Link]
-
Occupational Safety and Health Administration (OSHA). (2013). Occupational Exposure to Hazardous Chemicals in Laboratories (Non-Mandatory Appendix); Technical Amendment. Federal Register 78:4324-4331.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
